Betamipron

Vue d'ensemble

Description

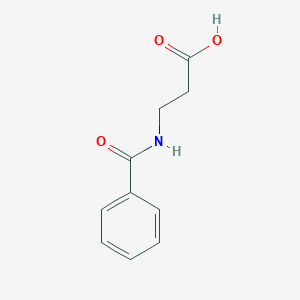

Betamipron (C₁₀H₁₁NO₃) is a nephroprotective agent used in combination with the carbapenem antibiotic panipenem to inhibit renal tubular uptake of the antibiotic, thereby reducing nephrotoxicity . Its primary mechanism involves competitive inhibition of organic anion transporters (hOAT4) in the kidney, preventing carbapenem accumulation in renal tissues . This compound is approved in Japan, China, and Korea for treating respiratory, urinary, and surgical infections .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le betamipron peut être synthétisé par une méthode de microréacteur à flux continu. Le processus comprend les étapes suivantes :

- Une solution aqueuse contenant un mélange de bêta-alanine, d'hydroxyde de sodium et de bicarbonate de sodium est injectée dans un micromélangeur à un débit contrôlé.

- Le chlorure de benzoyle est injecté simultanément dans le micromélangeur.

- La solution mélangée subit une réaction dans un microréacteur tubulaire à une température de bain-marie de -5 °C à 5 °C.

- La solution de sel de sodium de this compound résultante est acidifiée avec de l'acide chlorhydrique concentré pour précipiter le this compound.

- Le this compound solide est filtré, lavé et séché.

Méthodes de production industrielle : La méthode de microréacteur à flux continu est avantageuse pour la production industrielle car elle permet un contrôle précis des conditions de réaction, réduit les réactions secondaires et améliore le rendement .

Analyse Des Réactions Chimiques

Types de réactions : Le betamipron subit diverses réactions chimiques, notamment :

Réactions de substitution : Le this compound peut participer à des réactions de substitution nucléophile en raison de la présence du groupe benzoyle.

Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour donner de l'acide benzoïque et de la bêta-alanine.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium ou d'autres bases peuvent faciliter les réactions de substitution.

Principaux produits :

Acide benzoïque : Formé par hydrolyse du this compound.

Bêta-alanine : Un autre produit d'hydrolyse.

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Médecine : Utilisé en association avec le panipénème pour traiter les infections bactériennes graves tout en réduisant la néphrotoxicité.

Études de pharmacocinétique : Recherche sur la pharmacocinétique du panipénème/betamipron chez les patients atteints d'insuffisance rénale.

Réduction de la néphrotoxicité : Études sur sa capacité à réduire la néphrotoxicité causée par d'autres médicaments, tels que le cisplatine, sans affecter leur efficacité thérapeutique.

Mécanisme d'action

Le this compound agit en inhibant l'absorption du panipénème dans le tubule rénal, réduisant ainsi sa néphrotoxicité . Il agit comme un inhibiteur du transport anionique, empêchant l'accumulation de panipénème dans le cortex rénal . Ce mécanisme est similaire à celui de la cilastatine, qui est utilisée en association avec l'imipénème .

Applications De Recherche Scientifique

Introduction to Betamipron

This compound is a compound primarily recognized for its role as a co-drug in the formulation of panipenem, a carbapenem antibiotic. Its primary function is to inhibit the renal uptake of panipenem, thereby reducing nephrotoxicity associated with carbapenem antibiotics. This article explores the various applications of this compound, particularly in pharmacology and clinical medicine, supported by comprehensive data tables and documented case studies.

Antibiotic Co-Administration

This compound is co-administered with panipenem to enhance its therapeutic efficacy while minimizing renal toxicity. This combination has been extensively studied in clinical trials.

- Efficacy in Infections : In large randomized trials, the panipenem/betamipron combination has demonstrated effectiveness against a range of infections, including:

- Respiratory Tract Infections : Effective in both adults and pediatric populations .

- Urinary Tract Infections (UTIs) : Showed comparable efficacy to other treatments like imipenem/cilastatin and piperacillin .

- Surgical and Gynecological Infections : Clinical studies indicate good outcomes in managing these infections .

Pediatric Applications

This compound's safety profile and efficacy have made it a viable option for pediatric patients. A study indicated an efficacy rate of 92% in treating various infections without significant adverse reactions .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of this compound are crucial for its application in clinical settings. It enhances the bioavailability of panipenem by preventing its degradation in the kidneys.

- Dosage Considerations : Adjustments may be necessary in patients with renal impairment to avoid accumulation of both drugs .

| Parameter | Panipenem | Panipenem/Betamipron |

|---|---|---|

| Half-life | Shorter | Extended due to this compound |

| Nephrotoxicity | Higher risk | Reduced risk |

| Efficacy Rate | Variable | Consistently high |

Case Study 1: Efficacy in Pediatric UTIs

A clinical study involving pediatric patients with UTIs showed that the combination therapy resulted in a significant reduction in infection rates post-treatment. The study highlighted that none of the patients developed severe complications such as sepsis or meningitis, emphasizing the safety of this compound when used alongside panipenem .

Case Study 2: Adult Surgical Infections

In adults undergoing surgery, the panipenem/betamipron regimen was evaluated for its effectiveness against surgical site infections. Results indicated a high success rate, similar to that of established treatments, with minimal adverse effects reported, primarily mild gastrointestinal disturbances .

Mécanisme D'action

Betamipron works by inhibiting the uptake of panipenem into the renal tubule, thereby reducing its nephrotoxicity . It acts as an anion transporter inhibitor, preventing the accumulation of panipenem in the renal cortex . This mechanism is similar to that of cilastatin, which is used in combination with imipenem .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Cilastatin

- Role : Cilastatin is co-administered with imipenem to inhibit renal dehydropeptidase-I (DHP-I), preventing antibiotic degradation and nephrotoxicity .

- Efficacy: Imipenem/cilastatin and panipenem/betamipron show comparable clinical efficacy in urinary tract infections (UTIs) and respiratory infections . MIC₉₀ for P. aeruginosa: Panipenem (12.5–25 µg/mL) vs. Imipenem (4–8 µg/mL) .

- Safety : Both combinations exhibit similar tolerability, with low rates of hepatic and gastrointestinal adverse events .

Table 1: Key Differences Between Betamipron and Cilastatin

Meropenem

- Role : Meropenem is a carbapenem with intrinsic stability to DHP-I, eliminating the need for a nephroprotectant .

- Spectrum :

- Clinical Use :

Probenecid

- Role : A uricosuric agent and organic anion transport inhibitor.

- Mechanism : Broadly inhibits hOAT2 (Kᵢ: 766 µM) and hOAT4 (Kᵢ: 54.9 µM), unlike this compound’s selective hOAT4 inhibition .

- Clinical Relevance : Probenecid’s plasma concentrations (therapeutic range: 100–200 µg/mL) may inhibit hOAT4 in vivo, whereas this compound’s effects are localized to renal tissues .

Biapenem

- Role : A carbapenem with structural similarity to panipenem but without requiring a nephroprotectant.

- Pharmacokinetics :

- Safety : Lower nephrotoxicity risk than panipenem but less clinical data on direct comparisons .

Unique Properties of this compound

Thyroid Hormone (TH) Signaling Agonism

- This compound uniquely upregulates TH-responsive gene (thibz) expression at concentrations ≥10 nM, acting as a TH agonist . This property is absent in cilastatin, probenecid, or other carbapenems.

Drug-Drug Interactions

Activité Biologique

Betamipron is an amino acid derivative primarily used in combination with panipenem, a carbapenem antibiotic, to enhance its therapeutic efficacy while minimizing nephrotoxicity. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical applications, and case studies.

This compound functions as a renal protective agent by inhibiting the tubular reabsorption of panipenem, thus preventing its accumulation in renal tissues. This mechanism is crucial for reducing the risk of nephrotoxicity associated with carbapenem antibiotics. By co-administering this compound with panipenem, the therapeutic index of panipenem is significantly improved, allowing for effective treatment without compromising renal function .

Antibacterial Activity

The antibacterial efficacy of the panipenem/betamipron (PAPM/BP) combination has been widely studied. This compound itself does not exhibit direct antibacterial properties but enhances the spectrum of activity of panipenem against various pathogens. The following table summarizes the comparative efficacy of PAPM/BP against selected bacterial strains:

| Bacterial Strain | Efficacy of PAPM/BP | Efficacy of Imipenem |

|---|---|---|

| Haemophilus influenzae | Superior | Moderate |

| Staphylococcus aureus (including MRSA) | Superior | Moderate |

| Klebsiella pneumoniae | Superior | Moderate |

| Escherichia coli | Superior | Moderate |

| Pseudomonas aeruginosa | About 25% less effective | Higher |

In clinical trials, PAPM/BP demonstrated comparable efficacy to imipenem/cilastatin in treating respiratory and urinary tract infections, with a notable success rate in eliminating pathogens .

Case Studies

- Respiratory Infections : A study involving 12 patients with respiratory tract infections showed a 90.9% efficacy rate, with significant improvement noted in cases treated with PAPM/BP. Out of these, four cases were classified as excellent responses and six as good responses .

- Listerial Meningitis : this compound's role was highlighted in a case study where a patient diagnosed with listerial meningitis was treated effectively using a regimen that included PAPM/BP. The outcome was favorable, demonstrating the compound's utility in severe infections .

- Urinary Tract Infections in Elderly Patients : Clinical trials indicated that elderly patients receiving PAPM/BP had clinical outcomes similar to those treated with intravenous piperacillin and superior to oral ofloxacin. This suggests that this compound can be particularly beneficial in vulnerable populations .

Safety and Tolerability

This compound has been reported to have a favorable safety profile. Adverse effects are rare but may include transient increases in serum hepatic transaminases and mild allergic reactions such as rash and diarrhea. Most clinical trials reported minimal side effects, reinforcing this compound's tolerability when used alongside panipenem .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying Betamipron and ensuring its purity in pharmaceutical formulations?

this compound is identified using UV-Vis spectroscopy (absorption spectrum in ethanol at 225 nm) and infrared spectroscopy (KBr disk method) to confirm structural integrity . Purity is assessed via high-performance liquid chromatography (HPLC) under specific conditions:

- Detector: UV at 225 nm.

- Mobile phase: Optimized to separate this compound from impurities (e.g., benzoic acid).

- System suitability: Resolution ≥5 between this compound and co-eluting compounds . Thin-layer chromatography (TLC) with silica gel plates and ethanol-triethylamine (19:1) as the solvent system is also used for rapid identification . Pharmacopeial standards require ≥99.0% purity (anhydrous basis) with ≤2.0% individual impurities .

Q. How is this compound quantified in combination formulations with carbapenems like Panipenem?

Dual quantification is achieved using HPLC with an internal standard (e.g., sodium p-styrenesulfonate). Calibration curves are constructed for both Panipenem and this compound, with validation parameters including linearity (R² >0.999), precision (RSD ≤2.0%), and recovery rates (90–105%) . Sample preparation involves dissolving the formulation in isotonic sodium chloride solution (pH 5.8–7.8) to ensure stability .

Advanced Research Questions

Q. What experimental models are used to evaluate this compound’s nephroprotective effects against carbapenem-induced toxicity?

In vivo rabbit models are standard. Key parameters include:

- Dosing: this compound (200 mg/kg) co-administered intravenously with carbapenems (e.g., DA-1131 at 200 mg/kg) .

- Metrics: Renal cortex accumulation of carbapenems (measured via tissue-to-plasma ratios), histopathological analysis for tubular necrosis, and urinary excretion kinetics .

- Mechanistic insight: this compound inhibits renal organic anion transporters (OATs), reducing carbapenem uptake by 65–91% in renal tissues .

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species?

Discrepancies in bioavailability or clearance are addressed through:

- Species-specific transporter profiling: Human OAT4 vs. rabbit OAT1/3 interactions .

- Dose normalization: Adjusting for body surface area or allometric scaling.

- In vitro-in vivo correlation (IVIVC): Using Caco-2 cell monolayers to predict intestinal absorption and transporter inhibition .

Q. What methodological considerations are critical when studying this compound’s drug-drug interactions (e.g., with valproic acid)?

- Clinical monitoring: Serum valproic acid levels drop by 60–70% when co-administered with this compound due to transporter competition. Studies require frequent blood sampling and LC-MS/MS quantification .

- In vitro models: Caco-2 cells transfected with OAT4 to simulate intestinal and renal transport interactions .

- Statistical rigor: Use paired Student’s t-tests for pre/post-interaction comparisons (p<0.001 significance threshold) .

Q. How do researchers validate this compound’s stability under varying pH and temperature conditions?

- Forced degradation studies: Expose this compound to acidic (pH 3.0), neutral (pH 7.0), and alkaline (pH 9.0) conditions at 40°C for 14 days. Monitor degradation products via HPLC .

- Storage protocols: Light-resistant containers at ≤5°C to prevent deliquescence and hydrolysis .

Q. Data Analysis and Interpretation

Q. What statistical methods are used to analyze this compound’s efficacy in reducing nephrotoxicity?

- Non-linear regression: Model dose-response relationships for renal clearance (CLr) improvements (e.g., CLr increases from 3.22 to 6.10 mL/min/kg in rabbits) .

- ANOVA: Compare histopathology scores (e.g., necrosis incidence) between treatment and control groups .

Q. How are pharmacokinetic-pharmacodynamic (PK-PD) models applied to optimize this compound dosing?

Propriétés

IUPAC Name |

3-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXYHOHYCJXYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045626 | |

| Record name | Betamipron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3440-28-6 | |

| Record name | Betamipron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamipron [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamipron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3440-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Betamipron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMIPRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W0M245736 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.